
4-Methyl-3-nitrobenzenesulfonamide
Overview
Description
Chemical Identity and Properties 4-Methyl-3-nitrobenzenesulfonamide (CAS: 6949-23-1) is a sulfonamide derivative with the molecular formula C₇H₈N₂O₄S (molecular weight: 216.21 g/mol). Its structure features a nitro group (-NO₂) at the 3-position and a methyl group (-CH₃) at the 4-position on the benzene ring, attached to a sulfonamide moiety (-SO₂NH₂). Key physical properties include:
- Melting Point: 144°C
- Density: 1.475 g/cm³
- Boiling Point: 399.7°C (at 760 mmHg)
- Solubility: Soluble in DMSO (10 mM stock solution recommended for research use) .
Synthesis and Applications The compound is synthesized via sulfonation and nitration of toluene derivatives, followed by amidation. It is primarily utilized in pharmaceutical research, notably as Pazopanib Impurity 31, a reference standard in drug quality control . Its nitro and methyl groups contribute to electron-withdrawing and steric effects, influencing reactivity in medicinal chemistry applications.
Preparation Methods
Schotten-Baumann Reaction: Sulfonylation of Sulfonyl Chlorides with Ammonia
The Schotten-Baumann reaction is a classical method for sulfonamide synthesis. For 4-methyl-3-nitrobenzenesulfonamide, the protocol involves reacting 4-methyl-3-nitrobenzenesulfonyl chloride with aqueous ammonia under basic conditions .
Reaction Conditions and Mechanism
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Reagents :
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Procedure :
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The sulfonyl chloride is dissolved in an organic solvent and cooled to 0–5°C.
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Ammonia is introduced under vigorous stirring, followed by dropwise addition of NaOH to maintain a pH of 9–10.
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The reaction proceeds via nucleophilic attack of ammonia on the electrophilic sulfur center, displacing chloride .
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Yield and Purification :
Table 1: Schotten-Baumann Reaction Parameters
Parameter | Details |
---|---|
Temperature | 0–5°C |
Reaction Time | 2–4 hours |
Base | NaOH (50% w/v) or Et₃N |
Solvent | Dichloromethane/Water biphasic system |
Yield | 85–92% |
Purity (Post-Workup) | >95% (HPLC) |
Key Advantage : High regioselectivity and scalability for industrial production .
Dealkylation of N-Alkyl Sulfonamide Derivatives
Secondary sulfonamides can be converted to primary sulfonamides via oxidative dealkylation. This method is advantageous when direct sulfonylation is challenging.
Chromium(III)-Mediated Dealkylation
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Reagents :
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Procedure :
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Yield and Limitations :
Table 2: Dealkylation Reaction Parameters
Parameter | Details |
---|---|
Temperature | 20°C |
Reaction Time | 18 hours |
Oxidizing Agent | H₅IO₆ |
Solvent | Acetonitrile |
Yield | 85% |
Purity (Post-Workup) | 90–93% (Column Chromatography) |
Key Application : Suitable for substrates sensitive to strong acids/bases .
Direct Nitration of 4-Methylbenzenesulfonamide
Nitration of pre-formed sulfonamides offers a route to introduce nitro groups at specific positions.
Nitration Protocol
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Reagents :
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Procedure :
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Yield and Challenges :
Table 3: Nitration Reaction Parameters
Parameter | Details |
---|---|
Temperature | 0°C (initial), 40–60°C (reaction) |
Reaction Time | 4–6 hours |
Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) |
Solvent | H₂SO₄ |
Yield | 70–75% |
Purity (Post-Workup) | 88–90% (Recrystallization) |
Key Insight : Meta-nitration is favored due to the electron-donating methyl group .
Comparative Analysis and Optimization Strategies
Table 4: Method Comparison
Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
---|---|---|---|---|
Schotten-Baumann | 85–92 | >95 | High | Moderate |
Dealkylation | 85 | 90–93 | Moderate | High (Cr waste) |
Direct Nitration | 70–75 | 88–90 | High | Moderate |
Optimization Strategies :
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Schotten-Baumann : Use continuous flow reactors to enhance mixing and reduce reaction time .
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Nitration : Employ fuming HNO₃ to improve regioselectivity and reduce by-products .
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Oxidation: Strong oxidizing agents like potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 4-Methyl-3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: 4-Methyl-3-nitrobenzenesulfonic acid.
Scientific Research Applications
4-Methyl-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitrobenzenesulfonamide is primarily related to its ability to interfere with bacterial folate metabolism . The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, an essential precursor for DNA and RNA synthesis in bacteria . This leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Compounds
Sulfonamides are a diverse class of compounds with applications ranging from antimicrobial agents to enzyme inhibitors. Below is a detailed comparison of 4-methyl-3-nitrobenzenesulfonamide with structurally related analogs:
Table 1: Structural and Physical Properties Comparison
*Estimated based on analog data.
Key Observations:
Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups: The nitro group in this compound enhances electrophilic character, making it suitable for nucleophilic substitution reactions. In contrast, the methoxy group in 4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide is electron-donating, reducing reactivity but improving solubility .
Thermal Stability :
- The methyl and nitro substituents in this compound contribute to a moderate melting point (144°C), while halogenated analogs like 4-chloro-3-nitrobenzenesulfonamide exhibit higher melting points (~160–162°C) due to stronger intermolecular halogen bonding .
Pharmaceutical Relevance :
- This compound’s role as a Pazopanib impurity underscores its importance in quality control for tyrosine kinase inhibitors .
- Compound 9e and its adamantyl derivatives show promise in antimicrobial applications, leveraging the lipophilic adamantyl moiety for membrane penetration .
Safety Profiles :
- This compound carries GHS warnings (H315, H319, H335) for skin/eye irritation and respiratory sensitivity . Chlorinated analogs like 4-chloro-3-nitrobenzenesulfonamide may pose higher environmental toxicity due to halogen persistence .
Biological Activity
4-Methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrases (CAs), which are enzymes that play critical roles in various physiological processes, including pH regulation and gas exchange. The inhibition of CAs can disrupt metabolic processes in both cancerous and bacterial cells, leading to reduced proliferation and increased apoptosis.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of benzenesulfonamides were evaluated for their anti-proliferative effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells.
Key Findings:
- IC50 Values: Certain derivatives showed IC50 values ranging from 1.52 to 6.31 μM against MDA-MB-231 cells, indicating potent anti-proliferative activity.
- Selectivity: The compounds demonstrated selectivity for cancer cells over normal cells, with selectivity ratios ranging from 5.5 to 17.5 times higher against cancer cell lines compared to normal breast cell line MCF-10A .
- Apoptosis Induction: Compound 4e significantly induced apoptosis in MDA-MB-231 cells, as evidenced by a 22-fold increase in annexin V-FITC positive apoptotic cells compared to control .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly its efficacy against Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy:
- Inhibition Rates: Compounds derived from this sulfonamide exhibited significant inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae at concentrations of 50 μg/mL, with inhibition percentages reaching up to 80.69% .
- Anti-biofilm Activity: Notably, some derivatives showed promising anti-biofilm activity, indicating their potential for treating biofilm-associated infections .
Case Studies
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Breast Cancer Treatment:
A study assessed the effects of various benzenesulfonamide derivatives on MDA-MB-231 and MCF-7 cell lines. The results indicated that compounds such as 4e not only inhibited cell growth but also induced apoptosis, highlighting their potential as therapeutic agents in breast cancer treatment . -
Bacterial Infections:
Another investigation focused on the antibacterial properties of these compounds against common pathogens. The study concluded that certain derivatives could serve as effective alternatives to traditional antibiotics, especially in cases involving resistant bacterial strains .
Data Summary
The following table summarizes the biological activities and key findings related to this compound:
Activity Type | Cell Line/Pathogen | IC50/Concentration | Effect Observed |
---|---|---|---|
Anticancer | MDA-MB-231 | 1.52 - 6.31 μM | Significant anti-proliferative effect |
MCF-7 | Not specified | Selective toxicity over normal cells | |
Induction of apoptosis | |||
Antimicrobial | Staphylococcus aureus | 50 μg/mL | Inhibition rate: 80.69% |
Klebsiella pneumoniae | 50 μg/mL | Anti-biofilm activity: up to 79.46% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves sulfonylation of 4-methyl-3-nitroaniline using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C to minimize side reactions). Post-reaction purification via recrystallization from ethanol/water mixtures improves purity (>95%) . For derivatives, substituent compatibility requires testing under inert atmospheres (N₂/Ar) to prevent oxidation of nitro groups .
Q. How can crystallographic data for this compound be validated to ensure structural accuracy?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and thermal displacement parameters. Validate against International Union of Crystallography (IUCr) standards, ensuring R-factor < 0.05 and data-to-parameter ratio > 14. For example, the related compound N-(4-methylphenylsulfonyl)-3-nitrobenzamide showed mean C–C bond lengths of 1.48 Å and R-factor 0.057 .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR in DMSO-d₆ reveals aromatic protons at δ 7.8–8.2 ppm (nitro group deshielding) and methyl groups at δ 2.4 ppm.
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., calculated [M+H]⁺ 261.04; observed 261.05) to verify molecular formula .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model transition states and activation energies. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy (-1.8 eV), favoring attack at the sulfonamide sulfur. Compare with experimental kinetics (e.g., rate constants in DMF at 25°C) to validate predictions .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Systematic solubility studies using HPLC or gravimetric analysis under controlled conditions (25°C, inert atmosphere) are critical. For instance, discrepancies in DMSO solubility (reported 50–75 mg/mL) may arise from impurities or hydration. Cross-validate via saturation shake-flask method with UV-Vis quantification (λ_max 280 nm, ε = 4500 M⁻¹cm⁻¹) .
Q. How does the steric and electronic environment of the nitro group influence coordination chemistry with transition metals?
- Methodological Answer : The nitro group’s strong electron-withdrawing nature stabilizes low-spin d⁶ metal complexes (e.g., Cu²⁺ or Fe³⁺). X-ray absorption spectroscopy (XAS) and cyclic voltammetry (CV) reveal redox behavior. For example, in Cu(II) complexes, the nitro group shifts reduction potentials by +0.3 V vs. Ag/AgCl .
Q. Key Considerations for Experimental Design
- Controlled Atmospheres : Use Schlenk lines for moisture-sensitive reactions involving nitro groups .
- Validation Pipelines : Integrate multiple analytical techniques (e.g., XRD, NMR, HRMS) to confirm purity and structure .
- Ethical Handling : Follow OSHA guidelines for sulfonamide handling (e.g., PPE, fume hoods) due to potential respiratory irritation .
Properties
IUPAC Name |
4-methyl-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-5-2-3-6(14(8,12)13)4-7(5)9(10)11/h2-4H,1H3,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCWTENLJRUJPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219714 | |
Record name | 2-Nitrotoluene-4-sulphonamide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID80219714 | |
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Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6949-23-1 | |
Record name | 4-Methyl-3-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6949-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Nitrotoluene-4-sulphonamide | |
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Record name | 6949-23-1 | |
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Record name | 6949-23-1 | |
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Record name | 2-Nitrotoluene-4-sulphonamide | |
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Record name | 2-nitrotoluene-4-sulphonamide | |
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Record name | 2-Nitrotoluene-4-sulfonamide | |
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Retrosynthesis Analysis
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